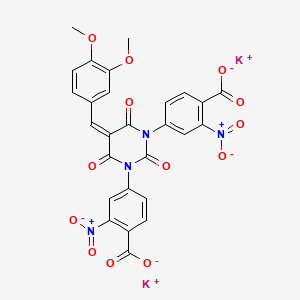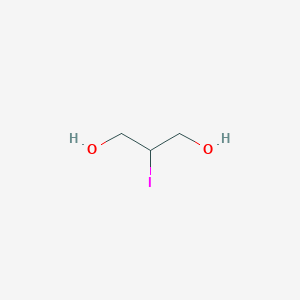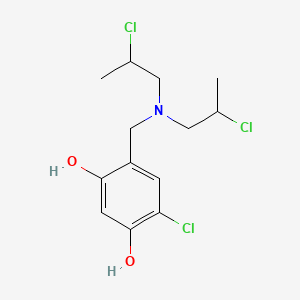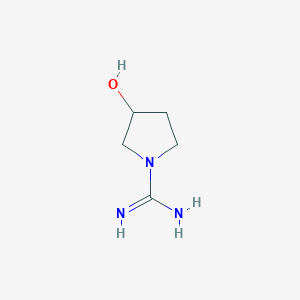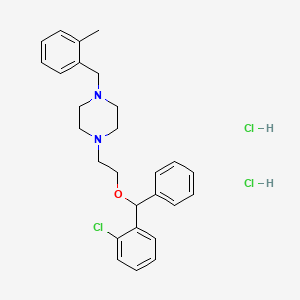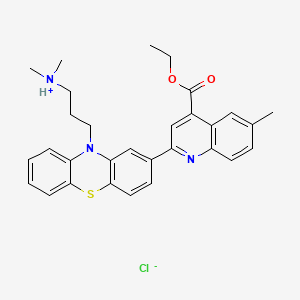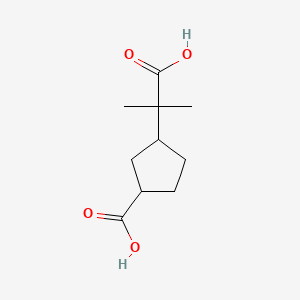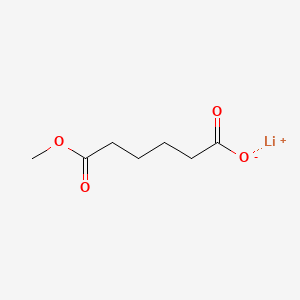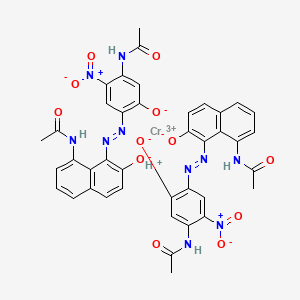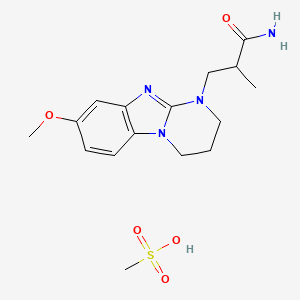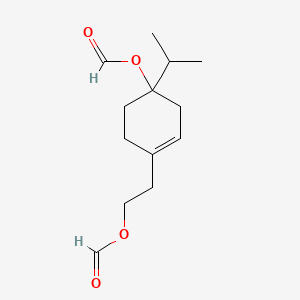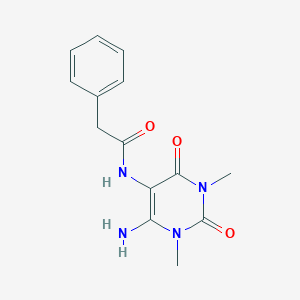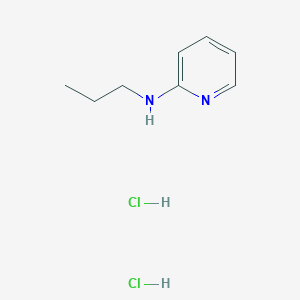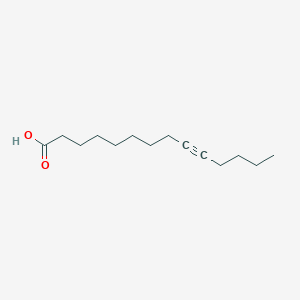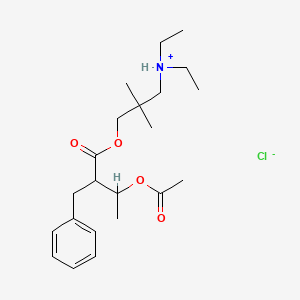
Butyric acid, 3-acetoxy-2-benzyl-, 3-(diethylamino)-2,2-dimethylpropyl ester, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyric acid, 3-acetoxy-2-benzyl-, 3-(diethylamino)-2,2-dimethylpropyl ester, hydrochloride is a complex organic compound with a variety of applications in scientific research and industry. This compound is known for its unique chemical structure, which includes a butyric acid backbone, an acetoxy group, a benzyl group, and a diethylamino group. The hydrochloride form of this compound is often used in research due to its increased stability and solubility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of butyric acid, 3-acetoxy-2-benzyl-, 3-(diethylamino)-2,2-dimethylpropyl ester, hydrochloride typically involves multiple steps. One common method involves the esterification of butyric acid with 3-acetoxy-2-benzyl alcohol in the presence of an acid catalyst. This is followed by the introduction of the diethylamino group through a substitution reaction. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These can include the use of continuous flow reactors for the esterification and substitution reactions, as well as advanced purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Butyric acid, 3-acetoxy-2-benzyl-, 3-(diethylamino)-2,2-dimethylpropyl ester, hydrochloride can undergo a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The diethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzyl ketones or carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Butyric acid, 3-acetoxy-2-benzyl-, 3-(diethylamino)-2,2-dimethylpropyl ester, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies of enzyme activity and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of butyric acid, 3-acetoxy-2-benzyl-, 3-(diethylamino)-2,2-dimethylpropyl ester, hydrochloride involves its interaction with specific molecular targets. The diethylamino group can interact with biological receptors, while the ester and benzyl groups can influence the compound’s solubility and stability. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-benzyl-3-oxobutanoate: This compound shares a similar benzyl group but differs in its ester and amino groups.
Ethyl 4-acetamido-3-acetoxy-2-benzyl-3-methylbutanoate: Another related compound with an acetoxy group and a benzyl group, but with different substituents.
Uniqueness
Butyric acid, 3-acetoxy-2-benzyl-, 3-(diethylamino)-2,2-dimethylpropyl ester, hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it particularly valuable in research and industrial applications where these properties are advantageous.
Propiedades
Número CAS |
66859-65-2 |
|---|---|
Fórmula molecular |
C22H36ClNO4 |
Peso molecular |
414.0 g/mol |
Nombre IUPAC |
[3-(3-acetyloxy-2-benzylbutanoyl)oxy-2,2-dimethylpropyl]-diethylazanium;chloride |
InChI |
InChI=1S/C22H35NO4.ClH/c1-7-23(8-2)15-22(5,6)16-26-21(25)20(17(3)27-18(4)24)14-19-12-10-9-11-13-19;/h9-13,17,20H,7-8,14-16H2,1-6H3;1H |
Clave InChI |
ZALZGCIYXVWCAM-UHFFFAOYSA-N |
SMILES canónico |
CC[NH+](CC)CC(C)(C)COC(=O)C(CC1=CC=CC=C1)C(C)OC(=O)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


